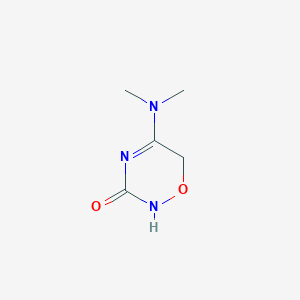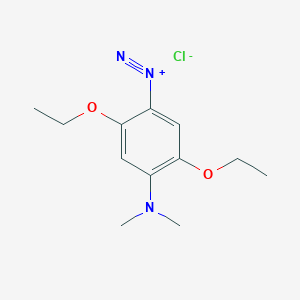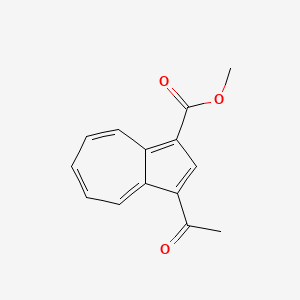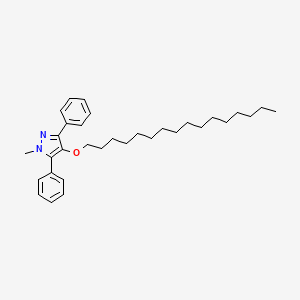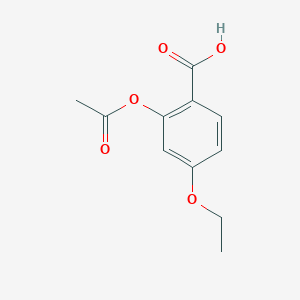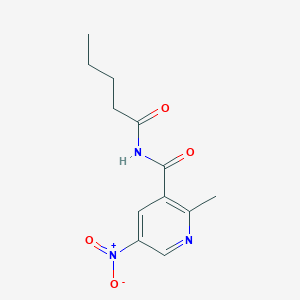
2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methyl group, a nitro group, and a pentanoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with nitric acid to introduce the nitro group, followed by the acylation with pentanoyl chloride to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-N-pentanoylpyridine-3-carboxamide .
Scientific Research Applications
2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitropyridine: Similar structure but lacks the pentanoyl amide group.
N-Methyl-2-pyridone-5-carboxamide: Similar pyridine ring structure but different functional groups.
2-Methyl-5-nitro-N-butanoylpyridine-3-carboxamide: Similar but with a butanoyl group instead of a pentanoyl group.
Uniqueness
2-Methyl-5-nitro-N-pentanoylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59290-57-2 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-methyl-5-nitro-N-pentanoylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O4/c1-3-4-5-11(16)14-12(17)10-6-9(15(18)19)7-13-8(10)2/h6-7H,3-5H2,1-2H3,(H,14,16,17) |
InChI Key |
FUKVFFJFYGWGPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
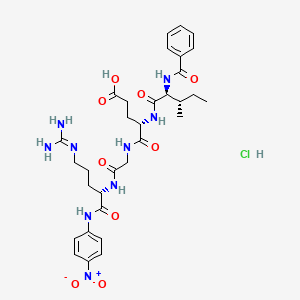
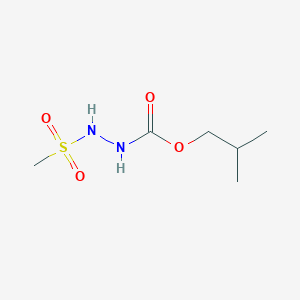
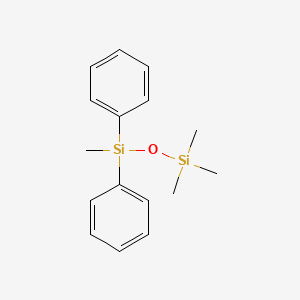

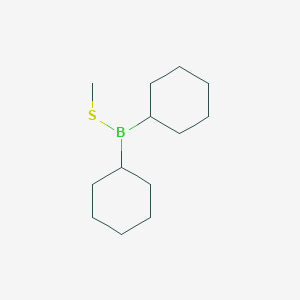


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
